molecular formula C19H15F3N2O4 B2754340 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 868223-62-5

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2754340
CAS No.: 868223-62-5
M. Wt: 392.334
InChI Key: YGMFHXVJJJCNPP-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline with 4-(trifluoromethoxy)phenylacetic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups .

Scientific Research Applications

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance its stability and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-27-16-4-2-3-15-14(16)9-10-24(18(15)26)11-17(25)23-12-5-7-13(8-6-12)28-19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFHXVJJJCNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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